7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC17807917
Molecular Formula: C11H5F4NO
Molecular Weight: 243.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H5F4NO |
---|---|
Molecular Weight | 243.16 g/mol |
IUPAC Name | 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
Standard InChI | InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H |
Standard InChI Key | ZCTZMJKVAYHPMV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)OC(C(=C2)C#N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile consists of a bicyclic framework where a benzene ring (positions 1–6) is fused to a pyran ring (positions 7–10). Key substituents include:
-
Fluorine at position 7, enhancing electronegativity and metabolic stability.
-
Trifluoromethyl (-CF₃) at position 2, contributing to lipophilicity and steric bulk.
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Carbonitrile (-C≡N) at position 3, enabling participation in nucleophilic reactions.
The SMILES notation for this compound is C1=CC2=C(C=C(C(O2)C(F)(F)F)C#N)C(=C1)F
, while its InChIKey is KYOSXIYFHNPUFF-UHFFFAOYSA-N
.
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₅F₄NO |
Molecular Weight | 243.16 g/mol |
XLogP3 (Lipophilicity) | 3.2 (predicted) |
Topological Polar Surface Area | 45.8 Ų |
The compound's lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, while its polar surface area indicates potential for hydrogen bonding .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). A common route employs:
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Condensation: Reaction of 7-fluorosalicylaldehyde with trifluoromethyl acetonitrile under acidic conditions.
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Cyclization: Intramolecular nucleophilic attack to form the pyran ring.
-
Dehydration: Elimination of water to yield the final chromene derivative .
Example Reaction Scheme:
This method achieves yields of 65–75% under optimized conditions.
Key Reactivity
The carbonitrile group at position 3 undergoes several transformations:
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Hydrolysis: In acidic or basic media, it converts to a carboxylic acid (-COOH).
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Nucleophilic Substitution: Reacts with amines to form amidines (e.g., ) .
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Cycloadditions: Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives .
The trifluoromethyl group stabilizes adjacent charges through its strong electron-withdrawing effect, influencing regioselectivity in electrophilic attacks .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum antimicrobial activity:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Lead Optimization: The trifluoromethyl group enhances bioavailability by reducing metabolic degradation.
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Targeted Therapies: Structural analogs are being investigated as EGFR kinase inhibitors for non-small cell lung cancer .
Materials Science
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Liquid Crystals: The rigid chromene core and fluorinated groups enable applications in optoelectronic displays.
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Polymer Additives: Improves thermal stability in fluoropolymers.
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